![molecular formula C34H38N4O8 B12341290 3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12341290.png)
3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as heme and chlorophyll. This particular compound is characterized by its intricate structure, which includes multiple carboxyethyl and dihydroxyethyl groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the porphyrin core, followed by the introduction of carboxyethyl and dihydroxyethyl groups through specific functionalization reactions. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the macrocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can modify the functional groups, typically using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts, acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex porphyrin derivatives.
Biology: Studied for its role in mimicking natural porphyrins, such as heme, and its potential in biological imaging and diagnostics.
Medicine: Investigated for its therapeutic potential, including its use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts.
Mécanisme D'action
The mechanism of action of 3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to metal ions, forming metalloporphyrins that participate in various enzymatic reactions. The compound’s ability to generate reactive oxygen species under light exposure makes it effective in photodynamic therapy, where it targets and destroys cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[18-(2-Carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-21,22,23,24-tetrahydroporphyrin-2-yl]propanoic acid
- 3-[1-(2-carboxyethyl)-1H-benzo[d]imidazol-2-yl]propanoic acid
Uniqueness
Compared to similar compounds, 3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its photodynamic properties make it particularly valuable in medical and industrial applications.
Propriétés
Formule moléculaire |
C34H38N4O8 |
|---|---|
Poids moléculaire |
630.7 g/mol |
Nom IUPAC |
3-[18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O8/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25/h9-12,29-30,36,38-42H,5-8,13-14H2,1-4H3,(H,43,44)(H,45,46) |
Clé InChI |
IYQQDYYJPFBTRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(CO)O)C)C(=C4C)C(CO)O)C(=C3CCC(=O)O)C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


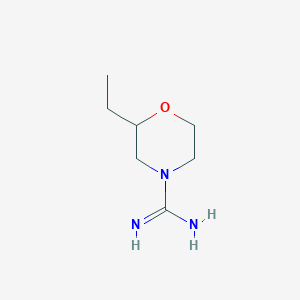

![methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-3aH-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate](/img/structure/B12341223.png)
![ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12341228.png)
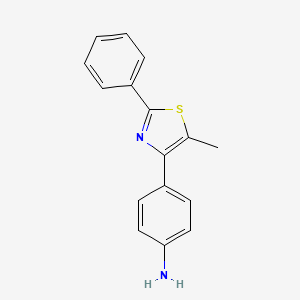
![N'-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B12341233.png)

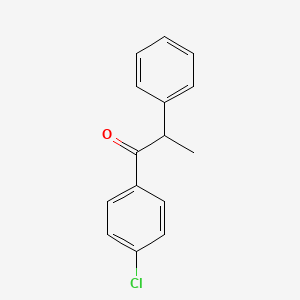
![[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride](/img/structure/B12341245.png)
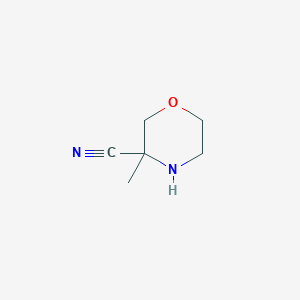

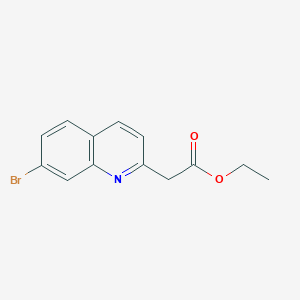
![3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12341277.png)

